(R,S)-N-Ethylnornicotine

Description

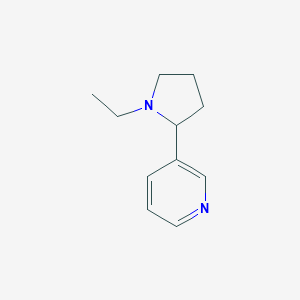

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405316 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86900-39-2 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Positioning (R,S)-N-Ethylnornicotine in Nicotinic Alkaloid Research

An In-Depth Technical Guide to (R,S)-N-Ethylnornicotine: Chemical Properties, Synthesis, and Analysis

This compound is a synthetic homologue of nicotine and a derivative of nornicotine, compounds central to the study of nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, it differs from nicotine by the substitution of a methyl group with an ethyl group on the pyrrolidine nitrogen.[3] This seemingly minor modification significantly alters its pharmacological profile, making it a valuable tool for researchers. Initially identified in Nicotiana tabacum (tobacco) and its smoke condensate, its primary significance now lies in its differential affinity for major nAChR subtypes in the brain, specifically the α4β2 and α7 receptors.[3]

Research demonstrates that the ethyl substitution leads to a marked reduction in interaction with α4β2 receptors compared to nicotine, while its affinity for α7 receptors is less affected.[3] This selectivity enables this compound to be used as a pharmacological probe to dissect the distinct physiological and behavioral roles mediated by these specific receptor subtypes.[3] Furthermore, it has gained prominence in analytical and regulatory science as a characteristic impurity used to distinguish between synthetic and tobacco-derived nicotine products and as a robust internal standard for quantifying other nicotinic alkaloids.[3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis methodologies, analytical characterization, and pharmacological context from the perspective of an application scientist.

Core Chemical and Physical Properties

The foundational characteristics of a compound dictate its handling, solubility, and analytical behavior. This compound is typically encountered as a light orange to dark brown oil, with solubility in chloroform and methanol.[4][5] Its core properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3] |

| Molecular Weight | 176.26 g/mol | [1][2][3] |

| Accurate Mass | 176.1313 | [2] |

| CAS Number | 86900-39-2 | [1][2][3] |

| Appearance | Light Orange to Dark Brown Oil | [4][5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][5] |

| Storage | Refrigerator (2-8°C) | [4][6] |

| InChI Key | VXSLBTSUIZUVFX-UHFFFAOYSA-N | [1] |

Molecular Structure and Stereochemistry

This compound possesses a chiral center at the 2'-position of the pyrrolidine ring, meaning it exists as a pair of enantiomers: (R)-N-Ethylnornicotine and (S)-N-Ethylnornicotine. The "(R,S)" designation indicates a racemic mixture containing equal amounts of both enantiomers. This stereochemistry is critical, as the biological activity of many chiral molecules, including nicotinic alkaloids, can differ significantly between enantiomers.

Caption: Structure of N-Ethylnornicotine with the chiral center (C*) marked in red.

Synthesis of this compound

The synthesis of N-Ethylnornicotine can be approached through racemic methods, which are often more straightforward for producing the mixture, or through more complex asymmetric routes to yield a specific enantiomer.

Racemic Synthesis: N-Alkylation of Nornicotine

A common and direct method for producing this compound is through the N-alkylation of (R,S)-nornicotine. Nornicotine serves as the direct precursor, possessing the required pyridine and pyrrolidine rings. The reaction involves introducing an ethyl group onto the secondary amine of the pyrrolidine ring.

Protocol: Synthesis via Reductive Amination This protocol is a reliable method for the ethylation of nornicotine. The choice of a reducing agent like sodium triacetoxyborohydride is advantageous as it is mild and selective for the reduction of the intermediate iminium ion, minimizing side reactions.

-

Reaction Setup: In a round-bottom flask, dissolve (R,S)-nornicotine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution. The acetaldehyde will react with the secondary amine of nornicotine to form an intermediate iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the stirring mixture. The reaction is typically conducted at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nornicotine is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Asymmetric Synthesis of (S)-N-Ethylnornicotine

For pharmacological studies where a specific stereoisomer is required, asymmetric synthesis is necessary. One effective strategy involves starting with a chiral precursor to guide the stereochemistry of the final product.

A reported successful route begins with TIPS-protected (S)-2-amino-2-pyridylethanol.[3] This method leverages the pre-existing stereocenter to construct the pyrrolidine ring with high stereochemical control. This pathway has been shown to produce (S)-N-Ethylnornicotine with a high degree of optical purity, achieving 97% enantiomeric excess.[3] Such methods are critical for investigating the specific contributions of each enantiomer to the overall pharmacological effect.

Caption: Workflow for the racemic synthesis of this compound.

Analytical Characterization and Enantiomeric Separation

Given the chiral nature of N-Ethylnornicotine, robust analytical methods are required not only to confirm its identity and purity but also to separate and quantify its (R)- and (S)-enantiomers.

Spectroscopic and Spectrometric Analysis

Standard analytical techniques are used to confirm the molecular structure of the synthesized compound.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra for N-Ethylnornicotine will show characteristic signals for the aromatic protons of the pyridine ring, as well as the aliphatic protons of the pyrrolidine ring and the N-ethyl group.[3]

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and exact mass of the molecule by identifying the molecular ion peak.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard technique for separating the enantiomers of N-Ethylnornicotine and determining the enantiomeric excess (ee) of a sample.[3] The underlying principle is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

System Preparation: Use an HPLC system equipped with a UV detector. The choice of a Chiral Stationary Phase is critical; polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

-

Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. An isocratic elution is generally preferred for this separation.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. The two enantiomers will separate and elute at different times.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).

-

Data Analysis: Two distinct peaks corresponding to the (R)- and (S)-enantiomers will be observed. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100

Pharmacological Profile: Interaction with nAChRs

The primary pharmacological interest in this compound stems from its interaction with nicotinic acetylcholine receptors (nAChRs).[3] Its activity is best understood by comparing it to nicotine and nornicotine.

| Compound | Receptor Subtype | Interaction Effect | Source |

| N-Ethylnornicotine | α4β2 | Significantly reduced interaction compared to nicotine.[3] | [3] |

| N-Ethylnornicotine | α7 | Interaction is much less affected compared to α4β2.[3] | [3] |

| Nicotine | α4β2 | Potent agonist; mediates primary addictive properties.[3] | [3] |

| Nornicotine | Various nAChRs | Active at nAChRs. | [3] |

The N-ethyl substitution significantly alters the binding affinity and functional activity at nAChRs compared to the N-methyl group of nicotine.[3] Studies on related N-n-alkylnicotinium analogs have shown that while affinity for the α7 nAChR subtype is generally low, affinity for the α4β2* subtype can vary.[3] These analogs often act as competitive antagonists at the α4β2* receptor, suggesting that this compound may function similarly, blocking rather than activating the receptor.[3] This differential profile makes it a useful tool for isolating the functions of α7 receptors from those of α4β2 receptors in experimental models.

In Vitro Metabolism

Understanding the metabolic fate of a compound is crucial for interpreting its in vivo activity and potential toxicity. The primary metabolic pathway for N-alkylamines like N-Ethylnornicotine is oxidative N-dealkylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily.[3]

By analogy to nicotine metabolism, which is primarily handled by CYP2A6 (with contributions from CYP2B6), it is highly probable that these same isozymes are involved in the oxidative de-ethylation of N-Ethylnornicotine.[3] This metabolic process involves the hydroxylation of the carbon on the ethyl group attached to the pyrrolidine nitrogen.[3] The cleavage of the N-ethyl group is predicted to yield two primary metabolites: nornicotine and acetaldehyde.[3]

Caption: Predicted primary metabolic pathway of this compound.

Conclusion

This compound is more than a simple structural analog of nicotine. Its distinct chemical properties and unique pharmacological profile, characterized by selective interaction with nAChR subtypes, establish it as a specialized tool for neuropharmacological research. Furthermore, its defined synthesis pathways and clear analytical signatures make it an indispensable reference compound in the regulatory analysis of nicotine products. For researchers and drug development professionals, a thorough understanding of its synthesis, stereochemistry, analysis, and biological activity is essential for leveraging its full potential in both fundamental research and applied analytical science.

References

- This compound | 86900-39-2 - Benchchem. (URL: )

-

Total enantioselective synthesis of (S)-Nicotine. (URL: [Link])

- CN107406411B - The preparation method of (R,S)

- US8367837B2 - Process for the preparation of (R,S)

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI.GOV. (URL: [Link])

-

Efficient Method of (S)-Nicotine Synthesis - PMC - PubMed Central - NIH. (URL: [Link])

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. (URL: [Link])

-

Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples | Reynolds Science. (URL: [Link])

-

Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue | ChemRxiv. (URL: [Link])

-

Metabolism of tobacco-specific N-nitrosamines by cultured human tissues - PMC - NIH. (URL: [Link])

-

Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey - PubMed. (URL: [Link])

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central. (URL: [Link])

-

3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine | C11H16N2 | CID 201440 - PubChem. (URL: [Link])

-

Nicotine chemistry, metabolism, kinetics and biomarkers - PubMed. (URL: [Link])

-

R&S Stereodescriptors for Heteroatoms (N, P, S, etc.) - YouTube. (URL: [Link])

Sources

Synthesis of racemic N-Ethylnornicotine

An In-depth Technical Guide to the Synthesis of Racemic N-Ethylnornicotine

Introduction

N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, is a tertiary amine of significant interest to researchers in pharmacology and medicinal chemistry.[1][2] As a synthetic analogue of naturally occurring tobacco alkaloids, it serves as a crucial reference compound in studies analyzing tobacco products and as a pharmacological tool for investigating the structure-activity relationships of nicotinic acetylcholine receptors (nAChRs).[3] The substitution of the methyl group in nicotine with an ethyl group in N-Ethylnornicotine provides a subtle yet important structural modification that helps scientists probe the binding pockets and functional properties of nAChRs.[3]

This guide provides a comprehensive technical overview of the principal methodologies for the synthesis of racemic N-Ethylnornicotine. It is designed for an audience of researchers and drug development professionals, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will explore the synthesis starting from its essential precursor, racemic nornicotine, and detail the most effective methods for the subsequent N-ethylation.

Part 1: Synthesis of the Key Precursor: Racemic Nornicotine

The synthesis of N-Ethylnornicotine logically begins with the preparation of its immediate precursor, nornicotine. Nornicotine is an alkaloid chemically similar to nicotine but lacking the N-methyl group on the pyrrolidine ring.[4] For the purpose of synthesizing the racemic target compound, it is most efficient to start with racemic nornicotine.

The most common and effective route to racemic nornicotine is through the reduction of myosmine.[4][5] Myosmine, which contains an imine bond within its dihydropyrrole ring, can be readily reduced to the corresponding secondary amine, nornicotine, using standard reducing agents. This approach is advantageous as it directly yields the racemic mixture.

Workflow: Reduction of Myosmine to Racemic Nornicotine

Caption: Reduction of myosmine to produce racemic nornicotine.

Experimental Protocol: Reduction of Myosmine with Sodium Borohydride

This protocol is adapted from methodologies described for myosmine reduction.[5]

-

Dissolution: Dissolve myosmine (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Cooling: Cool the stirred solution to approximately 15 °C using an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.3-1.5 eq) portion-wise over a period of 1-2 hours, ensuring the temperature remains below 20-25 °C. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent runaway conditions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 2-3 hours after the final addition. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the myosmine spot is no longer visible.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Make the aqueous residue alkaline (pH > 10) with a strong base (e.g., NaOH solution) and extract the product with an organic solvent such as diethyl ether or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic nornicotine, which can be further purified by vacuum distillation if necessary.

Part 2: Core Synthesis of Racemic N-Ethylnornicotine

With racemic nornicotine in hand, the final step is the introduction of the ethyl group onto the pyrrolidine nitrogen. Two primary methods are commonly considered for this transformation: Reductive Amination and Direct N-Alkylation.

Method A: Reductive Amination (Preferred Route)

Reductive amination is a highly efficient and controlled one-pot procedure for forming amines.[6][7] It involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective reducing agent.[8] This method is often preferred over direct alkylation because it significantly reduces the risk of over-alkylation, which can be a problematic side reaction with reactive alkyl halides.[7]

For the synthesis of N-Ethylnornicotine, racemic nornicotine (a secondary amine) is reacted with acetaldehyde. The resulting iminium ion is then reduced to the target tertiary amine.

Causality Behind Reagent Choice: The success of this one-pot reaction hinges on the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[7][8] They are mild enough that they will not significantly reduce the starting aldehyde (acetaldehyde), but they are sufficiently reactive to rapidly reduce the electrophilic iminium ion as it forms.[8] This selectivity ensures that the reaction proceeds cleanly to the desired product.

Mechanism: Reductive Amination of Nornicotine

Caption: Two-step sequence of reductive amination.

Experimental Protocol: Reductive Amination

-

Initial Mixture: To a stirred solution of racemic nornicotine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetaldehyde (1.1-1.5 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hemiaminal and subsequently the iminium ion.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any mild effervescence.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-Ethylnornicotine can be purified by column chromatography on silica gel or by vacuum distillation.

| Parameter | Details |

| Starting Amine | Racemic Nornicotine |

| Carbonyl Source | Acetaldehyde |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical Yield | >85% |

Method B: Direct N-Alkylation

Direct N-alkylation is a classical approach for forming C-N bonds, involving the reaction of an amine with an alkyl halide via an Sₙ2 reaction. In this context, racemic nornicotine would be treated with an ethylating agent like ethyl iodide or ethyl bromide.

Causality and Potential Issues: The pyrrolidine nitrogen of nornicotine is a nucleophile that can attack the electrophilic carbon of the ethyl halide. While this reaction can be effective, its primary drawback is the potential for competitive alkylation. Although the pyrrolidine nitrogen is significantly more basic and nucleophilic than the pyridine nitrogen, alkylation of the pyridine ring can still occur, leading to the formation of a quaternary ammonium salt as a side product.[9] This necessitates careful control of reaction conditions (e.g., using a 1:1 stoichiometry of reactants) and often requires more rigorous purification to isolate the desired tertiary amine from unreacted starting material and the quaternary salt by-product.

Reaction Scheme: Direct Alkylation

Caption: Direct N-alkylation showing the desired product and a potential side product.

Experimental Protocol: Direct N-Alkylation

-

Setup: Dissolve racemic nornicotine (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) (1.5-2.0 eq) to act as an acid scavenger.

-

Addition of Alkylating Agent: Add ethyl iodide (1.0-1.1 eq) dropwise to the stirred suspension at room temperature. Using a slight excess of the alkylating agent can drive the reaction to completion, but significantly increases the risk of side products.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate N-Ethylnornicotine from any unreacted starting material and polar by-products.

Part 3: Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

-

Purification: For both methods, column chromatography using silica gel with a mobile phase gradient (e.g., dichloromethane with an increasing percentage of methanol and a small amount of triethylamine to prevent the amine from streaking on the acidic silica) is highly effective. Alternatively, for larger scales, vacuum distillation can be employed.

-

Characterization: The structure and purity of the synthesized racemic N-Ethylnornicotine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing the characteristic signals for the ethyl group attached to the nitrogen.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of an ethyl group.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the product is a racemic mixture, a chiral HPLC method can be used.[3] This analysis should show two peaks of equal area, corresponding to the (R)- and (S)-enantiomers.

-

Conclusion

The synthesis of racemic N-Ethylnornicotine is a straightforward process that is crucial for research in neuropharmacology and related fields. The process begins with the reliable synthesis of the key precursor, racemic nornicotine, typically via the reduction of myosmine. For the final ethylation step, two primary methods are available. While direct N-alkylation with an ethyl halide is a viable option, it carries the inherent risk of side reactions. The preferred and more robust methodology is reductive amination , which offers superior control, minimizes the formation of by-products, and generally provides higher yields of the desired N-Ethylnornicotine. Proper purification and thorough analytical characterization are essential to ensure the quality of the final compound for its use in scientific applications.

References

-

Wikipedia. Nornicotine. [Link]

- Google Patents.

-

MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. [Link]

-

PubMed. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. [Link]

-

Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]

- Google Patents.

-

PubMed. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. [Link]

-

PubMed. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. [Link]

- Google Patents.

-

Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Greener Education Materials for Chemists. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

YouTube. Reductive Amination | Synthesis of Amines. [Link]

-

Wordpress. Reductive Amination. [Link]

-

Datapdf.com. The iodomethylation of nicotine. An unusual example of competitive. [Link]

-

National Institutes of Health. Nornicotine | C9H12N2 | CID 91462 - PubChem. [Link]

-

Semantic Scholar. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. [Link]

Sources

- 1. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. (R,S)-N-Ethylnornicotine | 86900-39-2 | Benchchem [benchchem.com]

- 4. Nornicotine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. gctlc.org [gctlc.org]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. datapdf.com [datapdf.com]

Asymmetric synthesis of (S)-N-Ethylnornicotine

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-N-Ethylnornicotine

Introduction

(S)-N-Ethylnornicotine, a homologue of nicotine and a derivative of nornicotine, is a chiral alkaloid of significant interest in medicinal chemistry and neuropharmacology.[1][2] Its structure, featuring a pyridine ring linked to an N-ethylated pyrrolidine ring at the C2 position, makes it a valuable scaffold for probing nicotinic acetylcholine receptors (nAChRs). The biological activity of such compounds is often highly dependent on their stereochemistry, making the enantioselective synthesis of the (S)-enantiomer a critical objective for researchers.[3] The development of robust, stereocontrolled synthetic routes is paramount for accessing optically pure material for pharmacological evaluation and potential drug development.

This guide provides a comprehensive overview of the primary strategies for the asymmetric synthesis of (S)-N-Ethylnornicotine. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present comparative data to inform methodological choices. The core challenge lies in the stereoselective construction of the chiral center at the C2 position of the pyrrolidine ring, which is typically addressed by synthesizing the key intermediate, (S)-nornicotine, followed by a straightforward N-alkylation.

Retrosynthetic Analysis and Strategic Overview

The most logical and widely adopted retrosynthetic approach for (S)-N-Ethylnornicotine involves disconnecting the ethyl group from the pyrrolidine nitrogen. This simplifies the target to the pivotal chiral intermediate, (S)-nornicotine. This strategy is advantageous because the final N-alkylation step is a reliable, high-yielding reaction that does not disturb the established stereocenter.

The primary synthetic challenge, therefore, is the enantioselective synthesis of (S)-nornicotine. This guide will explore three field-proven methodologies to achieve this:

-

Chiral Auxiliary-Directed Synthesis: Employing a recoverable chiral auxiliary to direct the formation of the stereocenter.

-

Biocatalytic Asymmetric Reduction: Utilizing enzymes for the highly selective reduction of a prochiral precursor.

-

Resolution of a Racemic Mixture: Separating the desired (S)-enantiomer from a racemic mixture of nornicotine.

Caption: Retrosynthetic pathway for (S)-N-Ethylnornicotine.

Strategy 1: Chiral Auxiliary-Mediated Synthesis of (S)-Nornicotine

This approach represents a classic and robust method for establishing the stereochemistry of (S)-nornicotine with high fidelity. The strategy hinges on the temporary attachment of a chiral auxiliary to a precursor, which sterically guides a subsequent alkylation reaction to form the desired stereoisomer. A commonly used and effective auxiliary is (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, derived from the chiral pool.[3][4]

The causality behind this choice lies in the rigid bicyclic structure of the pinanone auxiliary. Once condensed with 3-(aminomethyl)pyridine to form a chiral ketimine, it creates a sterically hindered environment. The subsequent approach of the alkylating agent is directed to the less hindered face of the enolate intermediate, ensuring high diastereoselectivity.

Experimental Workflow: Chiral Auxiliary Method

Caption: Workflow for the chiral auxiliary-directed synthesis of (S)-Nornicotine.

Detailed Protocol: Synthesis of (S)-(-)-Nornicotine[3][4]

-

Ketimine Formation:

-

A solution of (1S,2S,5S)-(-)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water, driving the condensation reaction to completion.

-

The solvent is removed under reduced pressure to yield the crude chiral ketimine, which can be used directly in the next step.

-

-

Diastereoselective C-Alkylation:

-

The chiral ketimine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).

-

A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is added dropwise to generate the corresponding lithiated enolate.

-

3-Bromopropan-1-ol is then added to the solution, and the reaction is allowed to slowly warm to room temperature. The alkylation proceeds with high diastereoselectivity.

-

The reaction is quenched with a proton source (e.g., saturated NH₄Cl solution) and the product is extracted.

-

-

Deprotection and Cyclization:

-

The crude alkylated ketimine is treated with hydroxylamine hydrochloride (NH₂OH·HCl) to cleave the auxiliary, yielding the corresponding amino alcohol.[4]

-

The resulting amino alcohol is then treated with hydrobromic acid (HBr) to convert the terminal alcohol into a bromide, facilitating cyclization.

-

Finally, base-catalyzed intramolecular ring closure is effected to yield (S)-(-)-nornicotine.

-

Purification is typically achieved by column chromatography or distillation.

-

| Parameter | Reported Value | Source |

| Enantiomeric Excess (ee) | 91% | [4] |

| Overall Yield | Good | [3] |

Strategy 2: Biocatalytic Synthesis via Asymmetric Reduction

The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of (S)-nornicotine, imine reductases (IREDs) have emerged as powerful catalysts.[5][6] This method involves the asymmetric reduction of the prochiral imine, myosmine, directly to (S)-nornicotine.

The expertise embodied in this approach is the selection or engineering of an enzyme that positions the substrate and a hydride source (typically from a cofactor like NADPH) in a precise orientation, leading to the formation of almost exclusively one enantiomer.

Caption: Biocatalytic reduction of myosmine to (S)-nornicotine.

Conceptual Protocol: Enzymatic Reduction

-

Reaction Setup: A buffered aqueous solution is prepared containing myosmine, the selected imine reductase, and a cofactor regeneration system (e.g., a glucose/glucose dehydrogenase system to regenerate NADPH from NADP⁺).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-37 °C) and pH until substrate conversion is complete, as monitored by HPLC or GC.

-

Workup and Isolation: The enzyme is removed (e.g., by precipitation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The (S)-nornicotine is then purified.

This method often achieves exceptionally high enantiomeric excess (>99% ee) and is highly attractive for industrial-scale production due to its efficiency and sustainability.[5]

Strategy 3: N-Ethylation of (S)-Nornicotine to Yield (S)-N-Ethylnornicotine

Once optically pure (S)-nornicotine is obtained through one of the methods described above, the final step is a standard nucleophilic substitution reaction to introduce the ethyl group onto the pyrrolidine nitrogen.[7]

Causality in Reagent Selection

-

Ethylating Agent: Common choices include ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄). Ethyl iodide is highly reactive, while diethyl sulfate is often more economical for larger-scale synthesis. Other alkylating agents like ethyl triflate or ethyl tosylate could also be used. The choice of leaving group (I⁻, SO₄²⁻, etc.) influences reactivity.[7]

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cation of the base without interfering with the nucleophilic amine.

Detailed Protocol: N-Ethylation

-

Reaction Setup: To a solution of (S)-nornicotine in acetonitrile, an excess of potassium carbonate is added.

-

Addition of Alkylating Agent: Ethyl iodide (typically 1.1-1.5 equivalents) is added to the stirred suspension.

-

Reaction: The mixture is heated (e.g., to 50-60 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: The inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is redissolved in a suitable solvent (e.g., dichloromethane) and washed with water to remove any remaining salts. The organic layer is dried, filtered, and concentrated. The final product, (S)-N-Ethylnornicotine, is purified by column chromatography on silica gel or distillation.

Summary and Outlook

The asymmetric synthesis of (S)-N-Ethylnornicotine is most effectively achieved via a two-stage process: the enantioselective synthesis of the key (S)-nornicotine intermediate, followed by N-ethylation.

| Method for (S)-Nornicotine Synthesis | Key Principle | Typical ee | Advantages | Considerations |

| Chiral Auxiliary | Diastereoselective alkylation | 81-91%[4] | Reliable, well-established, good selectivity. | Multi-step, requires stoichiometric chiral auxiliary. |

| Biocatalytic Reduction | Enzyme-catalyzed asymmetric reduction | >99% | Exceptional enantioselectivity, mild conditions, green. | Enzyme availability and cost, process optimization.[5] |

| Chiral Resolution | Separation of diastereomeric salts | Up to 92% (can be improved)[5] | Access to both enantiomers, applicable to racemic material. | Potentially lower yield (max 50% theoretical), requires efficient crystallization. |

The choice of method depends on the specific requirements of the research or development program. The chiral auxiliary method is robust and predictable for lab-scale synthesis. For industrial applications where enantiopurity and sustainability are paramount, the biocatalytic route is increasingly the method of choice. The final N-alkylation step is a standard and high-yielding transformation that reliably converts the chiral intermediate into the final target molecule without compromising its optical purity.

References

-

(2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. Available at: [Link]

-

(2024). Efficient Method of (S)-Nicotine Synthesis. MDPI. Available at: [Link]

-

(1998). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. PubMed. Available at: [Link]

-

(2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Semantic Scholar. Available at: [Link]

-

(2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. PubMed. Available at: [Link]

-

(n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS. Available at: [Link]

-

(n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine. PubChem. Available at: [Link]

Sources

- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R,S)-N-Ethylnornicotine (CAS Number: 86900-39-2)

This guide provides a comprehensive technical overview of this compound, a homologue of nicotine and a derivative of nornicotine. Synthesizing chemical, pharmacological, and analytical data, this document serves as a critical resource for researchers engaged in the study of nicotinic acetylcholine receptor (nAChR) ligands and their potential applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound, a racemic mixture of (R)- and (S)-enantiomers, is a synthetic compound structurally related to nicotine. Its core structure consists of a pyridine ring linked to an N-ethylpyrrolidine ring. Understanding its fundamental chemical properties is essential for its synthesis, handling, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 86900-39-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |

| Molecular Weight | 176.26 g/mol | [2] |

| Synonyms | Homonicotine, 3-(1-Ethyl-2-pyrrolidinyl)pyridine, (±)-N-Ethylnornicotine | [1][2] |

| Appearance | Neat | [2] |

| Storage Temperature | 4°C |

Section 2: Synthesis and Structural Elucidation

The synthesis of this compound is conceptually straightforward, involving the N-alkylation of nornicotine. While a specific, detailed protocol for N-ethylation is not extensively published, the methodology can be inferred from established procedures for the N-methylation of nornicotine to produce nicotine. The fundamental principle lies in the nucleophilic character of the secondary amine on the pyrrolidine ring of nornicotine.

General Synthetic Approach: N-Ethylation of Nornicotine

The synthesis of this compound can be achieved through the reductive amination of (R,S)-nornicotine with acetaldehyde or via direct alkylation with an ethylating agent like ethyl iodide. A common and effective method for N-alkylation of secondary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde for methylation. A modified version using acetaldehyde would be a plausible route for ethylation.

Conceptual N-Ethylation Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Structural Confirmation

Post-synthesis, the structural integrity and purity of this compound must be rigorously confirmed. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: These techniques are used to confirm the presence and connectivity of the pyridine and N-ethylpyrrolidine rings. The spectra should show characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the pyrrolidine ring, and the ethyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing an accurate mass measurement of the molecular ion.

Section 3: Analytical Methodologies

Accurate and precise analytical methods are paramount for the quantification and chiral separation of this compound, especially in complex matrices such as biological fluids or in the context of distinguishing synthetic from tobacco-derived nicotine.[3]

Chiral Separation of Enantiomers

The separation of the (R)- and (S)-enantiomers of N-Ethylnornicotine is crucial for stereospecific pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Table 2: Exemplar Chiral HPLC Parameters for Nicotine Analogs

| Parameter | Description | Source(s) |

| Column | Chiral stationary phases (CSPs) such as those based on derivatized cellulose or amylose are commonly used. For nicotine analogs, columns like Chiracel OJ-3 have proven effective. | [4][5] |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol) is typical for normal-phase chiral separations. Additives like trifluoroacetic acid and triethylamine can be used to improve peak shape. | [5] |

| Detection | UV detection at a wavelength around 254 nm is suitable for the pyridine chromophore. | [5] |

| Flow Rate | Typically around 1 mL/min. | [5] |

Quantification by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the sensitive and selective quantification of this compound.

Table 3: General LC-MS/MS Parameters for Nornicotine Analogs

| Parameter | Description | Source(s) |

| Ionization Mode | Positive Electrospray Ionization (ESI) is typically used for these basic compounds. | [6] |

| Precursor Ion | The protonated molecule [M+H]⁺ of this compound (m/z 177.1). | [7] |

| Product Ions | Characteristic fragment ions are selected for Multiple Reaction Monitoring (MRM) to ensure specificity. For nornicotine, a common transition is m/z 149 -> 130. | [6] |

| Chromatography | Reversed-phase chromatography using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). | [8] |

Section 4: Pharmacology and Mechanism of Action

This compound, as a nicotine homologue, exerts its pharmacological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.

Interaction with nAChR Subtypes

The affinity and functional activity of this compound at different nAChR subtypes determine its pharmacological profile. The α4β2 and α7 subtypes are of particular interest due to their high abundance in the brain and their roles in cognitive function and addiction.

Table 4: Comparative Activity of Nicotine and N-Ethylnornicotine at nAChR Subtypes

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Source(s) |

| Nicotine | α4β2 | 1 | 1.3 | [9] |

| N-Ethylnornicotine | α4β2 | 26 | 130 | [9] |

| Nicotine | α7 | 1,700 | 12 | [9] |

| N-Ethylnornicotine | α7 | 2,400 | 17 | [9] |

These data indicate that N-Ethylnornicotine has a lower binding affinity and functional potency at both α4β2 and α7 nAChRs compared to nicotine. The ethyl substitution on the pyrrolidine nitrogen likely alters the interaction with the receptor binding pocket.

Downstream Signaling

Activation of nAChRs by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This depolarization of the cell membrane can trigger a cascade of downstream events, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.

Caption: Simplified signaling pathway of nAChR activation.

Section 5: Metabolism and Pharmacokinetics

The metabolic fate of this compound is a critical determinant of its duration of action and potential for drug-drug interactions.

Primary Metabolic Pathway

The primary metabolic pathway for N-alkylamines like N-Ethylnornicotine is oxidative N-dealkylation. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located primarily in the liver. The process involves the hydroxylation of the α-carbon of the ethyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes to yield nornicotine and acetaldehyde.

Caption: Oxidative N-dealkylation of this compound.

In Vitro Metabolism Studies

The metabolic stability of this compound can be assessed in vitro using liver microsomes. This experimental system contains a high concentration of CYP450 enzymes and is a standard tool in drug metabolism studies.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Add human liver microsomes to the buffer at a final protein concentration of 0.5-1.0 mg/mL.

-

Add this compound to the mixture at a final concentration of 1-10 µM.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

Section 6: Toxicological Profile

The toxicological profile of this compound is not well-characterized in the public domain. However, some inferences can be drawn from its structural similarity to nicotine and nornicotine.

-

Acute Toxicity: As a nicotine homologue, this compound is expected to exhibit acute toxicity. Nornicotine is classified as toxic if swallowed, in contact with skin, or if inhaled.[10] this compound is classified as a dangerous good for transport.[1]

-

Genotoxicity: In vitro studies on nicotine have shown some evidence of genotoxicity at high concentrations.[11] Nornicotine has also been shown to induce a nicotine-like genotoxic response in vitro.[11] The genotoxic potential of this compound has not been specifically reported.

-

Carcinogenicity: A primary concern with nornicotine is its potential to be a precursor to the carcinogen N'-nitrosonornicotine (NNN).[12] The potential for in vivo nitrosation of this compound is unknown.

It is imperative that comprehensive toxicological studies be conducted to fully assess the safety profile of this compound.

Section 7: Summary and Future Directions

This compound is a valuable research compound for elucidating the structure-activity relationships of ligands for nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical methodologies, pharmacology, and metabolism.

Future research should focus on:

-

Detailed characterization of the pharmacological effects of the individual (R)- and (S)-enantiomers.

-

Elucidation of the specific CYP450 isoforms responsible for its metabolism.

-

Comprehensive in vivo pharmacokinetic and toxicological studies to establish a complete safety profile.

This information will be crucial for any potential development of this compound or its analogs for therapeutic or other applications.

References

-

Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 102(41), 14919-14924. Available at: [Link]

- Comparative Activity of Nicotine and N-Ethylnornicotine at nAChR Subtypes.

-

Jacob, P., et al. (2011). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 24(1), 43-49. Available at: [Link]

-

Nornicotine | C9H12N2 | CID 91462 - PubChem. Available at: [Link]

-

A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - ResearchGate. Available at: [Link]

-

LC/MS/MS conditions for the analysis of nicotine and nornicotine - ResearchGate. Available at: [Link]

-

In vitro toxicological evaluation of pouched portioned oral nicotine products - Frontiers. Available at: [Link]

-

Genotoxicity evaluation of tobacco and nicotine delivery products: Part Two. In vitro micronucleus assay - ResearchGate. Available at: [Link]

-

Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia. Available at: [Link]

- Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents.

-

Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) - Korea Science. Available at: [Link]

-

Mode-of-action analysis of the effects induced by nicotine in the in vitro micronucleus assay - Wiley Online Library. Available at: [Link]

-

Efficient Method of (S)-Nicotine Synthesis - Semantic Scholar. Available at: [Link]

-

Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples | Reynolds Science. Available at: [Link]

-

Analysis of (S)- and (R)-nicotine in various nicotine samples and in e-liquids - CORESTA. Available at: [Link]

-

6-Methylnicotine - Wikipedia. Available at: [Link]

-

A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed. Available at: [Link]

-

3: N-demethylation of nicotine to nornicotine by CYP82E4 from Nicotiana tabacum - ResearchGate. Available at: [Link]

- Chiral analysis method for nicotine in tobacco juice of electronic cigarette - Google Patents.

-

Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS - UniTo. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]

- 3. This compound | 86900-39-2 | Benchchem [benchchem.com]

- 4. reynoldsscience.com [reynoldsscience.com]

- 5. coresta.org [coresta.org]

- 6. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nornicotine [sitem.herts.ac.uk]

- 10. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of N-Ethylnornicotine

Preamble: A nuanced perspective on a classic scaffold

In the vast landscape of nicotinic acetylcholine receptor (nAChR) research, the pyridine-pyrrolidine scaffold of nicotine has served as the foundational template for countless investigations. While nicotine itself remains the most studied ligand, its close relatives and metabolic derivatives offer a rich field for exploring the subtle structural modifications that govern receptor subtype selectivity and functional outcomes. N-Ethylnornicotine (NEN), a homologue of nicotine where the N-methyl group is replaced by an ethyl moiety, represents a key tool in this exploration.[1][2][3] This guide provides a comprehensive technical overview of the pharmacological profile of NEN, intended for researchers and drug development professionals seeking to understand and leverage its unique properties for advancing neuroscience and therapeutic discovery.

Section 1: Molecular Characteristics and Synthesis

N-Ethylnornicotine, chemically known as 3-(1-ethyl-2-pyrrolidinyl)pyridine, is a derivative of nornicotine, the primary demethylated metabolite of nicotine.[1] Its structure is distinguished from nicotine solely by the substitution of an ethyl group for the methyl group on the pyrrolidine nitrogen. This seemingly minor alteration confers distinct pharmacological properties that differentiate it from its parent compounds.[4]

-

Synonyms: Homonicotine, (±)-3-(1-Ethyl-2-pyrrolidinyl)pyridine[2]

The synthesis of NEN can be achieved through standard organic chemistry routes, typically involving the N-alkylation of nornicotine. Nornicotine itself can be synthesized via several methods, including the demethylation of nicotine or the reduction of myosmine.[5] Understanding the stereochemistry is critical, as biological activity often resides in a specific enantiomer, typically the (S)-enantiomer for nicotinic ligands.

Section 2: Pharmacodynamics at Nicotinic Acetylcholine Receptors (nAChRs)

The central nervous system (CNS) expresses a diverse array of nAChR subtypes, with the α4β2 and α7 subtypes being the most abundant and extensively studied.[4][6][7][8] These subtypes are implicated in a wide range of physiological processes, including learning, memory, attention, and reward pathways, making them key targets for therapeutic development.[6][9][10] N-Ethylnornicotine's primary pharmacological significance lies in its differential affinity and activity at these key nAChR subtypes.

Receptor Binding Affinity

Binding affinity, typically quantified by the inhibition constant (Kᵢ), measures the strength of the interaction between a ligand and a receptor. Studies comparing NEN with nicotine reveal a distinct selectivity profile. NEN demonstrates a significantly lower affinity for the high-affinity α4β2 nAChR subtype compared to nicotine. In contrast, its affinity for the α7 nAChR subtype is more comparable to that of nicotine, indicating a shift in selectivity away from α4β2.[4] Research into a series of N-n-alkylnicotinium analogs has shown that while affinity for the α7 subtype remains generally low, increasing the alkyl chain length can modulate affinity for the α4β2* receptor.[4]

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source(s) |

| Nicotine | α4β2 | 1 | [4] |

| N-Ethylnornicotine | α4β2 | 26 | [4] |

| Nicotine | α7 | 1,700 | [4] |

| N-Ethylnornicotine | α7 | 2,400 | [4] |

Functional Activity

Functional assays, which measure the receptor's response to ligand binding (e.g., ion flux), provide crucial information on whether a compound acts as an agonist, antagonist, or partial agonist. These studies are often conducted using heterologous expression systems, such as Xenopus oocytes, coupled with electrophysiological techniques like the two-electrode voltage clamp (TEVC).

Data indicates that N-Ethylnornicotine acts as an agonist at both α4β2 and α7 nAChRs, but with substantially reduced potency at the α4β2 subtype compared to nicotine.[4] The potency at the α7 receptor, however, is largely preserved and comparable to that of nicotine.[4] This functional selectivity profile is a key characteristic of NEN.

| Compound | Receptor Subtype | Functional Potency (EC₅₀, µM) | Source(s) |

| Nicotine | α4β2 | 1.3 | [4] |

| N-Ethylnornicotine | α4β2 | 130 | [4] |

| Nicotine | α7 | 12 | [4] |

| N-Ethylnornicotine | α7 | 17 | [4] |

Receptor Selectivity Profile

The combined binding and functional data reveal that the ethyl substitution on the nornicotine scaffold significantly diminishes activity at the α4β2 nAChR while maintaining activity at the α7 nAChR. This makes NEN a valuable research tool for dissecting the distinct physiological roles of these two major nAChR subtypes. The α4β2 receptors are critically involved in the primary reinforcing and addictive properties of nicotine, whereas α7 receptors are more closely linked to cognitive functions and modulating neurotransmitter release.[4][6][7][8] The distinct profile of NEN suggests its effects on dopamine and GABA systems would differ substantially from those of nicotine.[4]

Caption: Comparative activity of Nicotine vs. N-Ethylnornicotine at nAChR subtypes.

Section 3: In Vitro Experimental Protocols

To empower researchers to validate and expand upon these findings, this section provides detailed, field-standard protocols for characterizing the pharmacodynamics of novel nicotinic ligands like NEN.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., NEN) by measuring its ability to displace a known radioligand from a specific nAChR subtype.

Causality: Radioligand binding assays are the gold standard for quantifying binding affinity due to their sensitivity and robustness.[11] The choice of radioligand and receptor source is critical for subtype specificity. For α4β2* nAChRs, [³H]Cytisine or [³H]Epibatidine are commonly used high-affinity radioligands. For α7 nAChRs, [¹²⁵I]α-Bungarotoxin is the classic selective antagonist radioligand.

Methodology:

-

Receptor Preparation:

-

Prepare membrane homogenates from cell lines stably expressing the human nAChR subtype of interest (e.g., M10 cells for α4β2) or from dissected brain regions known to be rich in the target receptor (e.g., rodent thalamus for α4β2).[12]

-

Homogenize tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes.

-

Wash the pellet by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine or epibatidine) to saturate all specific binding sites.

-

Competition: Receptor membranes + radioligand + increasing concentrations of the test compound (e.g., NEN, from 10⁻¹¹ M to 10⁻⁵ M).

-

-

-

Incubation:

-

Add a fixed concentration of the chosen radioligand (typically near its Kₔ value) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 4°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[12]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[12]

-

-

Quantification and Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Count radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This protocol measures ligand-induced ion channel activity in Xenopus oocytes expressing a specific nAChR subtype, allowing for the determination of potency (EC₅₀) and efficacy (Iₘₐₓ).

Causality: The Xenopus oocyte is a robust and widely used expression system for ion channels.[13][14] TEVC allows for the direct measurement of current flow through the expressed channels in response to agonist application by clamping the oocyte's membrane potential at a fixed value.[13][15][16][17]

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest stage V-VI oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes manually or enzymatically (e.g., with collagenase).

-

Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA).

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.[13]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes filled with 3M KCl: one for voltage sensing and one for current injection.[14][17]

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential where nAChR currents are readily measured (e.g., -60 mV to -80 mV).[15]

-

-

Compound Application:

-

Establish a stable baseline current.

-

Apply the test compound (e.g., NEN) at various concentrations via the perfusion system. Apply each concentration until the current response reaches a peak or plateau.

-

Ensure complete washout with recording solution between applications to allow the receptor to recover.

-

-

Data Acquisition and Analysis:

-

Record the peak inward current elicited by each concentration of the agonist.

-

Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine or epibatidine) to determine relative efficacy (Iₘₐₓ).

-

Plot the normalized current response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Hill slope.

-

Section 4: Pharmacokinetics and Metabolism

Data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of N-Ethylnornicotine is limited in publicly available literature. However, logical inferences can be drawn from the extensive knowledge of its parent compounds, nicotine and nornicotine.

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6.[18][19] The major metabolic pathway is C-oxidation to form cotinine, followed by further metabolism. A minor pathway for nicotine is N-demethylation to form nornicotine.[20]

It is plausible that NEN undergoes similar metabolic transformations. The ethyl group may be a target for hydroxylation or dealkylation by CYP enzymes. Given that nornicotine is a metabolite of nicotine, it is also possible that NEN could be metabolized to nornicotine via N-de-ethylation. Further research, including in vitro metabolism studies with human liver microsomes and in vivo pharmacokinetic studies in animal models, is required to fully elucidate the metabolic fate of NEN.

Section 5: In Vivo and Behavioral Pharmacology

The in vivo effects of NEN are predicted by its in vitro receptor profile: a reduced α4β2-mediated effect and a preserved α7-mediated effect. The α4β2* nAChRs are strongly implicated in the rewarding and addictive effects of nicotine, including dopamine release in the meso-accumbens pathway and effects on locomotor activity.[6][21] In contrast, α7 nAChRs are more involved in cognitive processes and the modulation of nicotine-seeking behavior triggered by environmental cues.[6][7][8][22]

While direct behavioral studies on NEN are not extensively reported, studies on nornicotine show it can produce psychomotor effects and substitute for nicotine in drug discrimination paradigms, suggesting it contributes to the neuropharmacological effects of tobacco use.[23][24] Given NEN's significantly lower potency at α4β2 receptors, one could hypothesize that it would have a lower abuse liability and weaker effects on nicotine self-administration compared to nicotine itself.[4] Conversely, its preserved activity at α7 receptors suggests it may retain effects on cognitive domains.[10] These hypotheses require direct testing in established rodent behavioral models of nicotine dependence, withdrawal, and cognitive function.[25][26][27]

Section 6: Toxicological Profile

There is no specific, comprehensive toxicological profile for N-Ethylnornicotine available.[28] As a homologue of nicotine, it should be handled with appropriate caution, assuming a similar, potent physiological activity. A key toxicological concern for its parent compound, nornicotine, is its role as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN), which is formed during tobacco curing and can also form in vivo.[5][29] Any research or development involving NEN should include a thorough toxicological assessment to characterize its safety profile and its potential for nitrosation.

Section 7: Conclusion and Future Directions

N-Ethylnornicotine presents a compelling pharmacological profile characterized by a significant shift in functional selectivity from α4β2 to α7 nAChRs when compared to nicotine. This makes it an invaluable chemical probe for differentiating the complex in vivo roles of these receptor subtypes. Its reduced potency at α4β2 receptors suggests a potentially lower liability for dependence, while its preserved α7 activity may offer avenues for exploring cognitive enhancement or therapeutic strategies for relapse prevention.

Future research should focus on several key areas:

-

Comprehensive Pharmacokinetics: A full ADME profile in preclinical species is necessary to understand its bioavailability, metabolic fate, and potential for drug-drug interactions.

-

In Vivo Behavioral Characterization: Head-to-head studies against nicotine in models of self-administration, reward, cognition, and withdrawal are needed to validate the hypotheses derived from its in vitro profile.

-

Toxicology: A thorough safety assessment is required to understand its acute and chronic toxicity and its potential to form carcinogenic nitrosamines.

By systematically addressing these knowledge gaps, the scientific community can fully harness the potential of N-Ethylnornicotine as both a critical research tool and a potential scaffold for novel therapeutic agents targeting the nicotinic acetylcholine receptor system.

References

- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α.

- Benchchem. (n.d.). (R,S)-N-Ethylnornicotine | 86900-39-2.

- Mukherjee, J., et al. (n.d.). Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling. PMC.

- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).

- Papke, R. L., et al. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry.

- Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC).

- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay.

- Marks, M. J., et al. (n.d.). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology.

- CymitQuimica. (n.d.). (R,S)-N-Ethyl Nornicotine.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services.

- Arias, H. R., et al. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules.

- Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology.

- Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?

- PubChem. (n.d.). 3-((2S)-1-Ethyl-2-pyrrolidinyl)pyridine.

- Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Dwoskin, L. P., et al. (1999). Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine. Psychopharmacology.

- Wikipedia. (n.d.). Nornicotine.

- Jorgensen, W. L., et al. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV.

- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy.

- Hoffman, A. C., & Evans, S. E. (2013). Nicotine-Like Behavioral Effects of the Minor Tobacco Alkaloids Nornicotine, Anabasine, and Anatabine in Male Rodents. Nicotine & Tobacco Research.

- Hukkanen, J., et al. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological Reviews.

- Grokipedia. (n.d.). Nornicotine.

- Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology.

- Balle, T., et al. (n.d.). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen.

- Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews.

- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy.

- LGC Standards. (n.d.). (R,S)-N-Ethyl Nornicotine.

- Hecht, S. S., et al. (1996). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis.

- Papke, R. L., et al. (2020). Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation. Journal of Medicinal Chemistry.

- Auerbach, A., et al. (2007). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology.

- Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology.

- Yang, B., et al. (2016). Maximum current (Imax) and EC50 values for nicotinic acetylcholine... ResearchGate.

- Hecht, S. S., et al. (1996). Metabolism and Pharmacokinetics of N′-Nitrosonornicotine in the Patas Monkey. Sci-Hub.

- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Semantic Scholar.

- Wallace, T. L., & Bertrand, D. (2015). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research.

- Caine, S. B., et al. (2014). Determination of Behaviorally Effective Tobacco Constituent Doses in Rats. Nicotine & Tobacco Research.

- Nair, L. R., & Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. ResearchGate.

- Tejeda, H. A. (2012). Characterization Of The Behavioral, Biochemical And Molecular Indices Of Stress Produced By Nicotine Exposure And Withdrawal In. ScholarWorks@UTEP.

- Alasmari, F., et al. (2023). Investigating Behavioral and Neuronal Changes in Adolescent Mice Following Prenatal Exposure to Electronic Cigarette (E-Cigarette) Vapor Containing Nicotine. Toxics.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profiles. CDC.

Sources

- 1. (R,S)-N-Ethyl Nornicotine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. (R,S)-N-Ethyl Nornicotine | LGC Standards [lgcstandards.com]

- 4. This compound | 86900-39-2 | Benchchem [benchchem.com]

- 5. Nornicotine - Wikipedia [en.wikipedia.org]

- 6. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the α 4 β 2- and α 7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]